molecular formula C23H19N3O3 B2678821 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 903278-41-1

2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2678821
CAS RN: 903278-41-1
M. Wt: 385.423
InChI Key: OWAYZGHAFPEKSS-UHFFFAOYSA-N
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Description

“2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide” is a complex organic compound. It contains an indolizine core, which is a bicyclic structure composed of a fused pyridine and pyrrole ring. The compound also features a methoxybenzoyl group and a phenyl group attached to the nitrogen atom .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like acylation, cyclization, and coupling . The specific reagents and conditions would depend on the exact structure of the target compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the indolizine core, with the various functional groups contributing to its overall shape and properties. Techniques like X-ray diffraction, NMR, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions like acylation, while the carbonyl group in the benzoyl moiety could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Characterization

The compound 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide has been a focus of research due to its potential in various applications, including medicinal chemistry and materials science. Studies have shown that derivatives similar to this compound can be synthesized through various chemical reactions, offering a path to creating novel compounds with potentially unique properties. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, revealing their cytotoxic activity against specific cancer cell lines, highlighting their potential in anticancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Anticancer Activities

Research has also focused on understanding the biological activities of these compounds. For example, novel synthesis techniques have led to derivatives that exhibit antimicrobial activity, suggesting potential applications in fighting infections (Badne, Swamy, Bhosale, & Kuberkar, 2011). Furthermore, structure-activity relationship studies for related heterocyclic compounds have identified specific modifications that can enhance their activity against cancer cells, indicating a promising direction for developing new anticancer agents (Gamage, Spicer, Rewcastle, Milton, Sohal, Dangerfield, Mistry, Vicker, Charlton, & Denny, 2002).

Applications in Drug Design

The versatility of 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide and its derivatives extends to drug design, where researchers have leveraged their unique structural features to explore new therapeutic avenues. Studies have synthesized and analyzed compounds for their antiproliferative activity, offering insights into their mechanism of action and potential as drug candidates (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021). This research underscores the importance of these compounds in the development of new medications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many indolizine derivatives exhibit biological activity, and their mechanisms often involve interactions with biological macromolecules .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and investigating its properties in more detail. Given the biological activity of many indolizine derivatives, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-17-12-10-15(11-13-17)22(27)21-20(24)19(18-9-5-6-14-26(18)21)23(28)25-16-7-3-2-4-8-16/h2-14H,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYZGHAFPEKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide

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